

# Application Notes and Protocols for JNJ-55511118 in Mouse Models of Alcoholism

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## Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B608237

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These application notes provide a comprehensive overview of the use of **JNJ-55511118**, a selective inhibitor of TARP  $\gamma$ -8-containing AMPA receptors, for studying alcohol self-administration in preclinical mouse models. The provided protocols are based on published research and are intended to guide the design and execution of similar experiments.

## Introduction

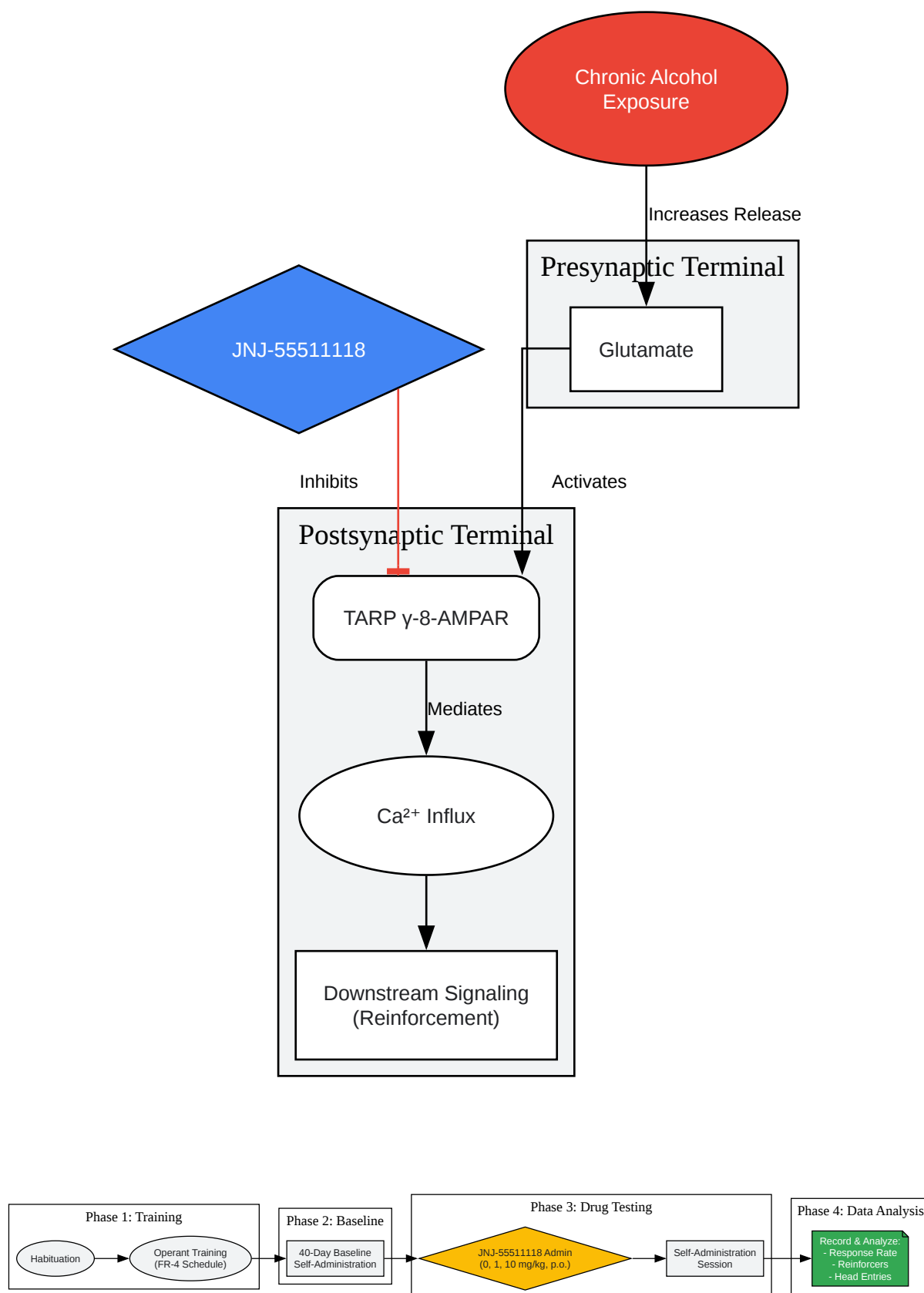
Alcohol Use Disorder (AUD) is a significant global health issue with limited effective therapeutic options. Preclinical research plays a crucial role in identifying novel pharmacological targets. Glutamatergic signaling, particularly through  $\alpha$ -Amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, is implicated in the reinforcing effects of alcohol. **JNJ-55511118** is a novel, selective, and high-affinity negative modulator of AMPA receptors that are associated with the transmembrane AMPAR regulatory protein  $\gamma$ -8 (TARP  $\gamma$ -8).<sup>[1][2][3]</sup> Studies have demonstrated its preclinical efficacy in reducing chronic, repetitive alcohol self-administration in male mice, suggesting that inhibition of TARP  $\gamma$ -8-containing AMPARs is a promising therapeutic strategy for AUD.<sup>[1][2][3]</sup>

## Mechanism of Action

**JNJ-55511118** selectively inhibits AMPA receptors that are bound to the TARP  $\gamma$ -8 auxiliary subunit.<sup>[1]</sup> This subunit is critical for the expression and function of certain AMPA receptors. By negatively modulating these specific receptors, **JNJ-55511118** can dampen glutamatergic

hyperactivity associated with chronic alcohol use without global inhibition of AMPA receptor function, potentially minimizing side effects.[1] Research indicates that the therapeutic-like effects of systemic **JNJ-55511118** administration on alcohol reinforcement are localized to the basolateral amygdala (BLA), a key region in the brain's reward pathway.[4]

Below is a diagram illustrating the proposed signaling pathway and the point of intervention for **JNJ-55511118**.



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## References

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- 2. Inhibition of AMPA receptors (AMPA<sub>R</sub>s) containing transmembrane AMPAR regulatory protein γ-8 with JNJ-55511118 shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Negative modulation of AMPA receptors bound to transmembrane AMPA receptor regulatory protein γ-8 blunts the positive reinforcing properties of alcohol and sucrose in a brain region-dependent manner in male mice - PMC [pmc.ncbi.nlm.nih.gov]
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